molecular formula C19H26N2O4S2 B1593407 sFRP-1 Inhibitor CAS No. 915754-88-0

sFRP-1 Inhibitor

Cat. No. B1593407
CAS RN: 915754-88-0
M. Wt: 410.6 g/mol
InChI Key: BHFFSIFXFHJJNJ-UHFFFAOYSA-N
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Description

The sFRP-1 Inhibitor, also known as Wnt Pathway Activator IV, N-(3-(Dimethylamino)propyl)-2-ethyl-5-(phenylsulfonyl)benzenesulfonamide, or Secreted Frizzled Related Protein-1 Inhibitor, is a small molecule that controls the biological activity of sFRP-1 . It is primarily used for Activators/Inducers applications .


Molecular Structure Analysis

The empirical formula of the sFRP-1 Inhibitor is C19H26N2O4S2 . It has a molecular weight of 410.55 .


Chemical Reactions Analysis

The sFRP-1 Inhibitor counteracts the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and Wnt-3/frizzled-stimulated cellular functions .


Physical And Chemical Properties Analysis

The sFRP-1 Inhibitor is an oil form substance . It is clear in color and has a solubility of 5 mg/mL in DMSO . It can be stored at a temperature of 2-8°C .

Scientific Research Applications

Role in Osteoporosis and Bone-Related Disorders

sFRP-1 inhibitors, such as iminooxothiazolidines and diarylsulfone sulfonamides, have shown potential in treating osteoporosis and other bone-related disorders. The inhibition of sFRP-1 positively impacts osteoblast proliferation, differentiation, and activity, potentially leading to improved bone mineral density, quality, and strength (Shi et al., 2009); (Gopalsamy et al., 2008).

Wnt Pathway Modulation

sFRP-1 inhibitors, including diphenylsulfonyl sulfonamides, modulate the Wnt pathway, which is essential for various biological processes including embryonic development and cancer progression. They act by inhibiting the endogenous antagonist sFRP-1, thereby facilitating Wnt/beta-catenin canonical signaling (Moore et al., 2009); (Bhat et al., 2007).

Cardiovascular and Metabolic Diseases

sFRP-1 inhibitors have implications in cardiovascular and metabolic diseases. The FrzA gene, also known as sFRP-1, plays a role in reducing myocardial infarction area, ventricular remodeling, and improving cardiac function (Yi-tong, 2012). sFRPs, including sFRP-1, are involved in the pathogenesis of metabolic diseases like obesity and type 2 diabetes mellitus (Guan et al., 2021).

Cancer Research

In cancer research, sFRP-1 has been identified as a tumor suppressor in various cancers, where its expression is often altered. sFRP-1 inhibitors have been researched for their potential therapeutic implications in oncology, particularly in the context of their interaction with the Wnt signaling pathway (Vincent & Postovit, 2017); (Martin-Manso et al., 2011).

Chondrogenesis and Stem Cell Research

sFRP-1 inhibitors are also involved in the chondrogenesis of human mesenchymal stem cells (hMSCs), influencing early chondrogenesis and potentially playing a role in cartilage tissue engineering (Im & Quan, 2010).

Mechanism of Action

The sFRP-1 Inhibitor works by binding to the secreted protein sFRP-1, an endogenous antagonist of the secreted glycoprotein Wnt . The affinity of the inhibitor for sFRP-1 is determined using the FP binding assay with IC50 of 0.5 μM .

Safety and Hazards

The sFRP-1 Inhibitor should be handled in accordance with good industrial hygiene and safety practice . It is recommended to protect it from light and store it in a cool place .

Future Directions

The sFRP-1 Inhibitor has been found to be involved in the pathogenesis of a variety of metabolic diseases, which has led to extensive interest in sFRPs . Future research could focus on advancing sFRP-1 as a promising cancer biomarker . The potential future use of sFRPs as disease biomarkers and therapeutic targets has also been suggested .

properties

IUPAC Name

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFFSIFXFHJJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648874
Record name 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sFRP-1 Inhibitor

CAS RN

915754-88-0
Record name 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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